molecular formula C19H20N2O4 B11052358 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole

4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole

Cat. No. B11052358
M. Wt: 340.4 g/mol
InChI Key: VYYMOJHULCKDCT-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring can then be functionalized by introducing the methoxyphenyl groups. This is often done through electrophilic aromatic substitution reactions, where the pyrazole is treated with methoxybenzaldehyde derivatives in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyrazole ring or the methoxy groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Methoxybenzaldehyde derivatives with bases like potassium carbonate.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1H-pyrazole
  • 5-(3,4,5-Trimethoxyphenyl)-1H-pyrazole
  • 4-(4-Hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole is unique due to the presence of multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C19H20N2O4/c1-22-14-7-5-12(6-8-14)15-11-20-21-18(15)13-9-16(23-2)19(25-4)17(10-13)24-3/h5-11H,1-4H3,(H,20,21)

InChI Key

VYYMOJHULCKDCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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